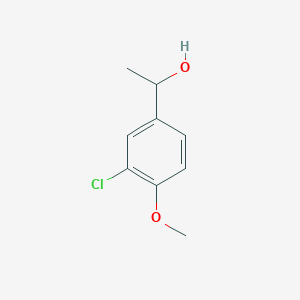
CYCLOMETHICONE 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclomethicone 4 is a cyclic siloxane compound, specifically a tetramer, with the chemical formula [(CH₃)₂SiO]₄. It is a type of cyclomethicone, which are fully methylated cyclic siloxanes containing repeating units of [−(CH₃)₂SiO−]ₙ, where n is 4, 5, 6, or a mixture of them . This compound is primarily used as an emollient and solvent in cosmetic formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclomethicone 4 is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation reactions to form cyclic tetramers, pentamers, and hexamers.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of controlled hydrolysis and condensation processes. The reaction conditions are optimized to favor the formation of the tetramer (n=4) over other cyclic siloxanes. The product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclomethicone 4 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
Oxidation: The major products are silanols and siloxane oligomers.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl siloxanes.
Applications De Recherche Scientifique
Cyclomethicone 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reaction medium in various chemical reactions.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Widely used in the cosmetics industry as an emollient and solvent in products such as lotions, creams, and hair care products
Mécanisme D'action
Cyclomethicone 4 exerts its effects primarily through its physical properties rather than chemical interactions. It acts as an emollient by forming a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s low surface tension allows it to spread easily and evenly on the skin, enhancing the delivery of active ingredients in cosmetic formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentasiloxane (Cyclomethicone 5): A cyclic siloxane with five repeating units.
Cyclohexasiloxane (Cyclomethicone 6): A cyclic siloxane with six repeating units.
Uniqueness
Cyclomethicone 4 is unique due to its specific ring size (tetramer), which imparts distinct physical and chemical properties. Compared to cyclopentasiloxane and cyclohexasiloxane, this compound has a lower molecular weight and higher volatility, making it particularly suitable for applications requiring rapid evaporation and a lightweight feel .
Propriétés
Numéro CAS |
69430-24-6 |
|---|---|
Formule moléculaire |
C24H25NO6 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(E)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one |
InChI |
InChI=1S/C24H25NO6/c1-27-21-13-16(14-22-24(21)31-12-11-30-22)4-7-23(26)25-8-2-3-18(25)17-5-6-19-20(15-17)29-10-9-28-19/h4-7,13-15,18H,2-3,8-12H2,1H3/b7-4+ |
Clé InChI |
WHNGJXOBHSFKGR-QPJJXVBHSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
COC1=CC(=CC2=C1OCCO2)C=CC(=O)N3CCCC3C4=CC5=C(C=C4)OCCO5 |
Synonymes |
CYCLOMETHICONE 4 (200 MG); Cyclicdimethylpolysiloxane; cyclopolydimethylsiloxane; cyclosiloxanes,di-me; dimethylcyclopolysiloxane; dowcorning344; dowcorning344fluid; dowcorningx2-1401 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



